molecular formula C6H7BN2O3 B1442201 (6-Carbamoylpyridin-3-yl)boronic acid CAS No. 1164100-82-6

(6-Carbamoylpyridin-3-yl)boronic acid

Cat. No.: B1442201
CAS No.: 1164100-82-6
M. Wt: 165.94 g/mol
InChI Key: YDBJQMVPJJTDLN-UHFFFAOYSA-N
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Description

(6-Carbamoylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often through the formation of reversible covalent complexes .

Mode of Action

(6-Carbamoylpyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one attached to a boron atom and the other to a palladium atom. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action of this compound, like that of other boronic acids, is influenced by various environmental factors. For example, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, contributing to its broad applicability . The stability of this compound and its reactivity in the Suzuki–Miyaura reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

(6-Carbamoylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors for therapeutic use .

Cellular Effects

In cellular contexts, this compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound’s impact on protease activity can modulate the degradation of signaling proteins, thereby affecting downstream signaling events .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of target enzymes. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This covalent interaction inhibits the enzyme’s catalytic activity, preventing substrate processing. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for several days, although gradual degradation may occur .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as tissue damage and inflammation have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to particular cellular compartments, such as the cytoplasm or nucleus. The localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Carbamoylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions generally include the use of a base such as potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Carbamoylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, amines, and various substituted aromatic compounds .

Scientific Research Applications

(6-Carbamoylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-3-boronic acid
  • (4-Carbamoylpyridin-3-yl)boronic acid

Comparison: (6-Carbamoylpyridin-3-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds .

Properties

IUPAC Name

(6-carbamoylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBJQMVPJJTDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727810
Record name (6-Carbamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164100-82-6
Record name (6-Carbamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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